N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine
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Overview
Description
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine is a synthetic organic compound that features a unique combination of pyrazole and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the condensation of acetylacetone with hydrazine hydrate, yielding 3,5-dimethylpyrazole.
Alkylation: The 3,5-dimethylpyrazole is then alkylated with 3-bromopropylamine to introduce the propylamine side chain.
Formation of the Thiadiazole Moiety: The thiadiazole ring is formed by the cyclization of thiosemicarbazide with acetic anhydride, yielding 3-methyl-1,2,4-thiadiazol-5-amine.
Coupling Reaction: Finally, the two moieties are coupled together using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the thiadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Alkylated or acylated pyrazole derivatives
Scientific Research Applications
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: It can be used as a ligand in coordination chemistry to form metal complexes with interesting electronic and magnetic properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic transformations, including oxidation and reduction reactions.
Biological Studies: It can be used in biological assays to study its effects on different cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The pyrazole and thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor to the compound, known for its use in coordination chemistry and as a blocking agent for isocyanates.
1,2,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings, used in various applications including pharmaceuticals and agrochemicals.
Uniqueness
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine is unique due to its combination of pyrazole and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to compounds with only one of these rings.
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5S/c1-8-7-9(2)16(14-8)6-4-5-12-11-13-10(3)15-17-11/h7H,4-6H2,1-3H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHFGRIAPVQUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC2=NC(=NS2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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